molecular formula C6H15ClFN B1484371 (2-Fluoro-3-methylbutyl)(methyl)amine hydrochloride CAS No. 2097956-61-9

(2-Fluoro-3-methylbutyl)(methyl)amine hydrochloride

Cat. No. B1484371
CAS RN: 2097956-61-9
M. Wt: 155.64 g/mol
InChI Key: OIRBSRRSXMZLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can accept a proton . This makes amines weak bases . The exact molecular structure of “(2-Fluoro-3-methylbutyl)(methyl)amine hydrochloride” would require more specific information or computational chemistry tools to determine.

Scientific Research Applications

Novel Synthesis Approaches

Research demonstrates innovative synthesis methods utilizing fluorinated compounds and amines. For example, studies have shown the development of novel synthesis routes for fluorinated adamantane derivatives and their potential in creating new chemical entities with unique properties (Anderson et al., 1988). Additionally, the synthesis of enantiopure amines and their applications in diastereomeric salt formation highlight the importance of fluorinated compounds in resolving racemic mixtures and exploring circular dichroism spectra (Szabó et al., 2006).

Chemical Reaction Mechanisms

Research into the mechanisms of reactions involving fluorinated compounds provides deeper understanding of nucleophilic displacement and aromatic substitution. Studies have detailed the kinetics of reactions between fluorinated pyridines and various amines, contributing to the knowledge base on how these reactions proceed and the influence of catalysts and solvents (Brewis et al., 1974).

Methodological Development

The development of methodologies for the synthesis of fluorine-containing compounds is a key application area. Research has shown the optimization of Lennard‐Jones parameters for polar‐neutral compounds, enhancing our understanding of small functionalized organic molecules in aqueous solutions, which is critical for studying biomolecular systems (Chen et al., 2002). Another example includes the creation of fluorogenic reagents for the analysis of primary amines, facilitating advancements in analytical chemistry methods (Chen & Novotny, 1997).

properties

IUPAC Name

2-fluoro-N,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN.ClH/c1-5(2)6(7)4-8-3;/h5-6,8H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBSRRSXMZLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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